N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide
Description
N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]acetamide is a synthetic compound featuring a piperidine ring substituted at the 1-position with a 1H-indole-2-carbonyl group and at the 4-position with an acetamide moiety. The indole scaffold is notable for its prevalence in bioactive molecules, particularly in central nervous system (CNS)-targeting agents, due to its structural resemblance to serotonin and other neurotransmitters . The acetamide group enhances solubility and modulates pharmacokinetic properties.
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C16H19N3O2/c1-11(20)17-13-6-8-19(9-7-13)16(21)15-10-12-4-2-3-5-14(12)18-15/h2-5,10,13,18H,6-9H2,1H3,(H,17,20) |
InChI Key |
OQIYFPLRQSWVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Ring: Piperidine can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.
Coupling Reaction: The indole and piperidine moieties are then coupled through an acetamide linkage.
Industrial Production Methods
Industrial production of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Research Findings and Implications
- Structural Flexibility : The piperidine/piperazine core allows for diverse substitutions, enabling tuning of receptor selectivity. For example, indole-containing analogs may target CNS disorders, while phenylethyl-opioid analogs prioritize pain management .
- Regulatory Trends : Opioid-like analogs face strict controls, whereas indole-acetamide derivatives remain under research for psychiatric or neurological applications .
Biological Activity
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide combines an indole moiety with a piperidine ring through an acetamide linkage. Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of approximately 229.28 g/mol. The indole structure is prevalent in many biologically active compounds, while the piperidine ring enhances its interaction with various biological targets.
Research indicates that N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide exhibits significant biological activities, particularly in cancer research. Compounds with similar structures have shown potential as inhibitors of cell proliferation and protein kinases, making them candidates for therapeutic applications in oncology. The indole structure is also associated with neuroactive properties, suggesting potential applications in neuropharmacology.
Interaction with Biological Targets
Preliminary studies suggest that this compound may bind to specific proteins involved in cell signaling pathways related to cancer progression and neuronal function. Techniques such as surface plasmon resonance or molecular docking simulations are recommended for further exploration of binding affinities and target interactions.
Biological Activity Data
The following table summarizes the biological activity of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide compared to structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide | Indole and piperidine framework | Potential anticancer activity |
| 2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide | Similar backbone with chlorophenyl substitution | Potential anticancer activity |
| N-(pyrrolidin-3-yl)acetamide | Different nitrogen heterocycle | Neuroactive properties |
| 5-Oxopyrrolidine-2-carboxamide | Contains a pyrrolidine structure | Antimicrobial activity |
The unique combination of the indole and piperidine frameworks may enhance selectivity towards biological targets compared to other compounds lacking this dual functionality.
Case Studies and Research Findings
Recent studies have explored the pharmacological properties of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide:
- Anticancer Activity : In vitro studies have demonstrated that compounds structurally similar to N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide can inhibit tumor cell proliferation. These findings suggest its potential role as an anticancer agent.
- Neuropharmacological Effects : The indole component has been linked to neuroactive properties, indicating that this compound could influence neurological pathways, potentially offering therapeutic benefits for neurodegenerative diseases.
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding interactions between N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide and various protein targets involved in cancer signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
